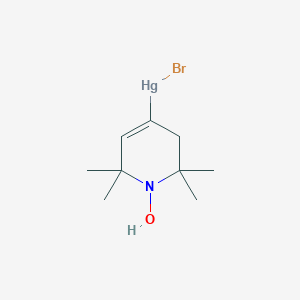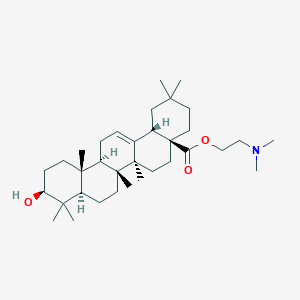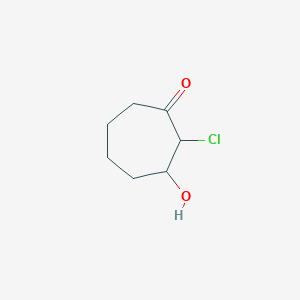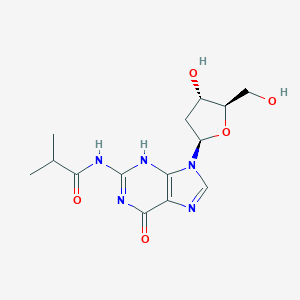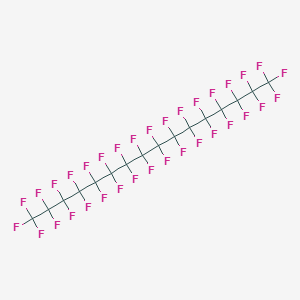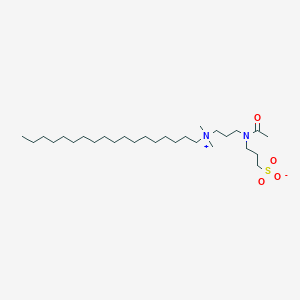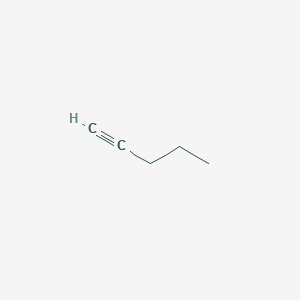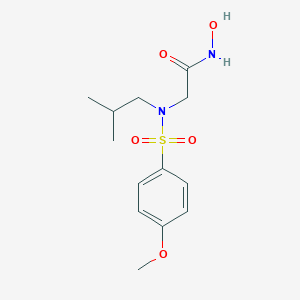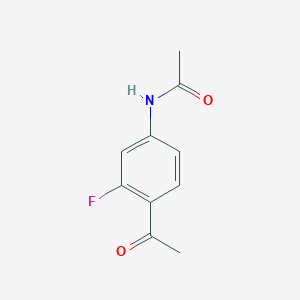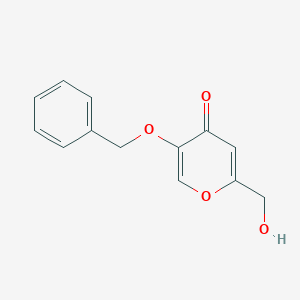![molecular formula C17H22N6O4 B049078 N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide CAS No. 120083-46-7](/img/structure/B49078.png)
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Anidulafungin is synthesized from a fermentation product of Aspergillus nidulans. The compound is a semi-synthetic lipopeptide, which involves a series of chemical modifications to the natural product . The industrial production of Eraxis involves the fermentation of Aspergillus nidulans, followed by extraction and purification processes to obtain the active ingredient .
Chemical Reactions Analysis
Eraxis undergoes several types of chemical reactions, including:
Oxidation: Eraxis can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially affecting its antifungal properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Eraxis has a wide range of scientific research applications, including:
Chemistry: Eraxis is used as a model compound to study the synthesis and modification of echinocandin antifungals.
Biology: Researchers use Eraxis to investigate the mechanisms of fungal cell wall synthesis and the role of 1,3-β-D-glucan in fungal biology.
Medicine: Eraxis is extensively studied for its efficacy in treating fungal infections, particularly in immunocompromised patients.
Mechanism of Action
Eraxis exerts its antifungal effects by inhibiting the enzyme glucan synthase, which is responsible for the synthesis of 1,3-β-D-glucan in fungal cell walls . This inhibition leads to the disruption of cell wall integrity, resulting in osmotic instability and cell death . The molecular targets of Eraxis include the glucan synthase complex, which is essential for fungal cell wall formation .
Comparison with Similar Compounds
Eraxis is part of the echinocandin class of antifungal drugs, which also includes caspofungin and micafungin . Compared to these similar compounds, Eraxis has several unique features:
Pharmacokinetics: Eraxis undergoes chemical degradation in bile rather than hepatic metabolism, which can be advantageous in patients with liver impairment.
Safety Profile: Eraxis has a favorable safety profile, with fewer reported adverse effects compared to other echinocandins.
Similar compounds include:
Caspofungin: Another echinocandin antifungal used to treat invasive fungal infections.
Micafungin: An echinocandin with a similar mechanism of action, used for the treatment of candidemia and other Candida infections.
Eraxis stands out due to its unique pharmacokinetic properties and broad-spectrum antifungal activity, making it a valuable option in the treatment of fungal infections.
Properties
CAS No. |
120083-46-7 |
|---|---|
Molecular Formula |
C17H22N6O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide |
InChI |
InChI=1S/C17H22N6O4/c18-14(25)12-2-1-3-23(12)15(26)11(5-10-7-19-8-20-10)21-16(27)17-6-9(17)4-13(24)22-17/h7-9,11-12H,1-6H2,(H2,18,25)(H,19,20)(H,21,27)(H,22,24)/t9?,11-,12-,17?/m0/s1 |
InChI Key |
MJTKVZDHIBJJAQ-DYVBBLHISA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C34CC3CC(=O)N4)C(=O)N |
Synonyms |
1-(2,3-methano-Glp)-thyrotropin-releasing hormone thyrotropin-releasing hormone, 1-(methano-Glp(2,3))- thyrotropin-releasing hormone, 1-(methanopyroglutamic acid(2,3))- TRH, 1-(2,3-methano-Glp)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
